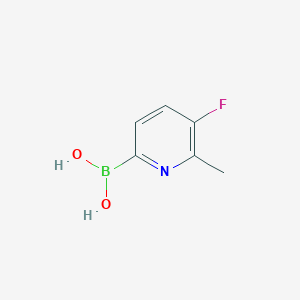

(5-Fluoro-6-methylpyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form stable covalent bonds with diols and other Lewis bases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-2-yl)boronic acid typically involves the reaction of 5-fluoro-6-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Fluoro-6-methylpyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The fluorine atom in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed from oxidation reactions.

Applications De Recherche Scientifique

(5-Fluoro-6-methylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in cancer therapy and as a component of drug delivery systems.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of (5-Fluoro-6-methylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in the development of enzyme inhibitors and as a tool for studying biochemical pathways . The compound can interact with molecular targets such as proteins and nucleic acids, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in similar applications.

4-Fluorophenylboronic Acid: Shares the fluorine substituent but differs in the position and structure of the aromatic ring.

6-Methylpyridin-2-ylboronic Acid: Similar structure but lacks the fluorine substituent.

Uniqueness

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is unique due to the presence of both fluorine and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound in various chemical and biological applications .

Activité Biologique

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring. The fluorine atom enhances the compound's lipophilicity and biological activity. It can be synthesized through various methods, including boronate ester formation and direct boronation of pyridine derivatives.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H8B F N |

| Molecular Weight | 151.96 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| pKa | Approximately 8.0 |

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of some established antibiotics, indicating its potential as an effective antibacterial agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. The IC50 value for this inhibition was approximately 100 µM, suggesting a moderate potency .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in Molecules evaluated the antimicrobial efficacy of several boronic acids, including this compound. The results demonstrated that this compound had comparable or superior activity against certain pathogens compared to existing treatments .

- Inhibition Studies : In another study focusing on enzyme inhibition, this compound was shown to effectively inhibit 5-lipoxygenase activity in vitro. This finding supports its potential use in treating inflammatory diseases .

- Docking Studies : Computational docking studies have indicated that this compound can bind effectively to the active sites of target enzymes, which may explain its observed biological activities. These studies provide insights into the molecular interactions that underpin its efficacy .

Propriétés

IUPAC Name |

(5-fluoro-6-methylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAILCPJIWDYCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=C(C=C1)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590548 |

Source

|

| Record name | (5-Fluoro-6-methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208101-45-4 |

Source

|

| Record name | (5-Fluoro-6-methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.